molecular formula C12H19NO3 B2764337 Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate CAS No. 1824240-29-0

Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate

Cat. No.: B2764337
CAS No.: 1824240-29-0
M. Wt: 225.288
InChI Key: IAPMRPFGCDWZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a prop-2-ynyl group, and a morpholine ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.

Types of Reactions:

    Oxidation: Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the carboxylate group, to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the prop-2-ynyl group.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and the prop-2-ynyl group allows the compound to bind to active sites and modulate the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl 2-ethynylmorpholine-4-carboxylate
  • Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Comparison: Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug design and other applications.

Biological Activity

Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is a compound with significant biological activity, primarily due to its unique structural features that include a morpholine ring and alkyne substituents. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C12H19NO3C_{12}H_{19}NO_3 and a molecular weight of 225.29 g/mol. Its structure consists of a tert-butyl group and a prop-2-yn-1-yl group attached to a morpholine ring, which contributes to its solubility and reactivity in biological systems .

Target Interaction

This compound interacts with various biological targets, influencing multiple biochemical pathways. The presence of the morpholine ring allows for specific interactions with enzymes and receptors, potentially modulating their activity. Similar compounds have shown effects on neurotransmitter systems, suggesting that this compound may also influence neuronal signaling .

Biochemical Pathways

Research indicates that the compound may affect pathways related to cell signaling and metabolic processes. For instance, it has been implicated in the modulation of pathways involved in inflammation and cellular stress responses .

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties. For example, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The structural characteristics allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of several morpholine derivatives, including this compound. The results indicated that these compounds could serve as potential leads for new antibacterial agents due to their effectiveness against resistant strains .

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, it was found to reduce viability in breast cancer cells by inducing apoptosis at concentrations above 10 µM .

Comparison with Similar Compounds

Compound NameStructure FeaturesAntimicrobial Activity (MIC µg/mL)Anticancer Activity
This compoundMorpholine ring with alkyne substituent3.12 - 12.5Yes
Tert-butyl 2-(prop-2-yn-1-yl)piperidine-4-carboxylatePiperidine ring instead of morpholineSimilar rangeModerate
Tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-4-carboxylatePyrrolidine ring; potentially different reactivityHigher than 10Yes

Properties

IUPAC Name

tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-10-9-15-8-7-13(10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMRPFGCDWZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.